5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, which are essential for its unique chemical properties. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of thiazolidinone derivatives with dimethylformamide dimethyl acetal (DMF-DMA) and Lawesson’s reagent. The reaction conditions often require a controlled temperature regime to ensure selective thionation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidinone derivatives with altered substituents.
Scientific Research Applications
5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activities due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-[(Dimethylamino)methylidene]furan-2(3H)-thiones: These compounds share a similar structure but differ in the heterocyclic ring.
Thiazolidinone Derivatives: Other derivatives of thiazolidinone also exhibit similar biological activities but may vary in their potency and specificity.
Uniqueness
5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
2950-35-8 |
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Molecular Formula |
C8H12N2OS2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
5-(dimethylaminomethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H12N2OS2/c1-4-10-7(11)6(5-9(2)3)13-8(10)12/h5H,4H2,1-3H3 |
InChI Key |
RQAKTNCDTMXFHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CN(C)C)SC1=S |
Origin of Product |
United States |
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